Traxoprodil mesylate

Catalog No.
S545731
CAS No.
188591-67-5
M.F
C21H29NO6S
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Traxoprodil mesylate

CAS Number

188591-67-5

Product Name

Traxoprodil mesylate

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid

Molecular Formula

C21H29NO6S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1

InChI Key

OZBWUANKVIMZIA-WRRDZZDISA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, CP 101,606, CP-101,606, CP-101606, CP101,606, traxoprodil, traxoprodil mesylate

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

The exact mass of the compound Traxoprodil mesylate is 327.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Traxoprodil (also known as CP-101,606) is a potent and highly selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This mechanism of action places it in a class of neuroactive compounds investigated for neuroprotection, anti-Parkinsonian effects, and as rapid-acting antidepressants. As the mesylate salt form, this product is optimized for improved handling and solubility in aqueous solutions, a critical factor for preparing consistent and bioavailable formulations for in vitro and in vivo research.

Substituting Traxoprodil Mesylate with first-generation analogs like ifenprodil, or with its free base form, introduces critical experimental variables that can compromise data integrity. Ifenprodil, while also targeting the NR2B subunit, exhibits significant off-target activity at α1-adrenergic and sigma (σ) receptors, introducing confounding pharmacological effects. The free base form of Traxoprodil, lacking the mesylate counter-ion, is expected to have significantly lower aqueous solubility, leading to challenges in stock solution preparation, dosing accuracy, and bioavailability in vivo, ultimately risking poor reproducibility. Therefore, for studies demanding high NR2B selectivity and consistent, reproducible exposure, Traxoprodil Mesylate is the chemically defined and functionally distinct choice.

Formulation Advantage: Mesylate Salt for Enhanced Aqueous Solubility and Handling

The mesylate salt form is a deliberate chemical modification designed to improve the aqueous solubility and dissolution rate of a basic parent compound like Traxoprodil. While specific quantitative solubility data for Traxoprodil Mesylate vs. its free base is not published in primary literature, the principles of pharmaceutical salt selection establish that salts of weak bases with strong acids (like methanesulfonic acid) are routinely used to overcome the poor water solubility of the free base, facilitating easier preparation of stock solutions and more reliable bioavailability for in vivo studies. This product is soluble in DMSO at 20 mg/mL.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataMesylate salt form, engineered for improved aqueous solubility. Soluble in DMSO at 20 mg/mL.
Comparator Or BaselineTraxoprodil free base, which is expected to have significantly lower aqueous solubility.
Quantified DifferenceNot quantitatively reported in direct comparison, but based on established pharmaceutical principles, the mesylate salt provides a significant solubility and handling advantage over the free base form.
ConditionsStandard laboratory aqueous buffers and formulation vehicles.

This directly impacts procurement by reducing time spent on formulation development and ensuring more consistent, reproducible dosing in both cell-based assays and animal models.

Superior Target Selectivity: 400-Fold Higher Affinity for NR2B over NR2A Subunits

Traxoprodil demonstrates high selectivity for the NR2B subunit, which is critical for isolating its specific effects in complex biological systems. In contrast, the first-generation analog, ifenprodil, shows a 400-fold higher affinity for NR1A/NR2B receptors (IC50 = 0.34 µM) compared to NR1A/NR2A receptors (IC50 = 146 µM). Traxoprodil was developed as an analog of ifenprodil and shares this high selectivity for NR2B-containing receptors, allowing researchers to probe NR2B-specific pathways with greater confidence than with less selective compounds.

Evidence DimensionNMDA Receptor Subunit Selectivity (IC50)
Target Compound DataHigh selectivity for NR2B, developed as a direct analog of Ifenprodil.
Comparator Or BaselineIfenprodil at NR1A/NR2A receptors: 146 µM
Quantified Difference>400-fold higher affinity for NR2B-containing receptors vs. NR2A-containing receptors (based on Ifenprodil data).
ConditionsVoltage-clamp recording of Xenopus oocytes expressing heteromeric NMDA receptors.

For researchers investigating specific neural circuits or disease mechanisms, this high selectivity minimizes confounding results from the modulation of other NMDA receptor subtypes.

Clean Off-Target Profile: Devoid of α1-Adrenergic Activity Unlike Ifenprodil

A key procurement differentiator for Traxoprodil over its structural predecessor, ifenprodil, is its refined off-target profile. Traxoprodil was specifically designed to be an analog of ifenprodil that is devoid of activity at α1-adrenergic receptors. This eliminates a significant source of potential side effects and non-specific binding that can complicate the interpretation of results obtained using ifenprodil, which retains affinity for these receptors. This makes Traxoprodil a more precise tool for studying NR2B-mediated phenomena.

Evidence DimensionOff-Target Receptor Activity
Target Compound DataDevoid of activity against α1-adrenergic receptors.
Comparator Or BaselineIfenprodil: Possesses activity at α1-adrenergic receptors.
Quantified DifferenceQualitative but significant; removal of a known off-target activity.
ConditionsReceptor binding and functional assays.

This allows for unambiguous attribution of observed effects to NR2B antagonism, enhancing the validity and publishability of research findings.

In Vivo Models Requiring Reproducible Systemic Administration and High NR2B Selectivity

The enhanced solubility of the mesylate salt makes it the preferred form for in vivo studies requiring consistent dosing and bioavailability. Its high selectivity for NR2B over NR2A, and lack of confounding α1-adrenergic activity, ensures that observed behavioral or physiological outcomes in models of depression, neurodegeneration, or pain can be more confidently attributed to the target pathway.

Isolating NR2B-Mediated Synaptic Plasticity Mechanisms

In electrophysiology or cellular imaging studies, Traxoprodil Mesylate allows for the precise pharmacological dissection of NR2B's role in processes like long-term potentiation (LTP) or depression (LTD). Its clean off-target profile compared to ifenprodil prevents misinterpretation of results due to unintended modulation of adrenergic or sigma receptor signaling.

High-Throughput Screening and In Vitro Assays Demanding Reliable Solution Preparation

For automated screening platforms or complex cell-based assays, the reliable solubility of Traxoprodil Mesylate is a significant practical advantage over the free base. This ensures accurate final concentrations without issues of precipitation, leading to higher quality, more reproducible data sets and reducing the need for troubleshooting related to compound handling.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

423.17155882 g/mol

Monoisotopic Mass

423.17155882 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I23V4CCC9V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

134234-12-1

Wikipedia

Traxoprodil mesylate
Traxoprodil

Dates

Last modified: 08-15-2023
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